

Synthesis of Novel 3,5-Dimethylmorpholine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

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Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] [2] Its unique physicochemical properties, including metabolic stability and the ability to enhance aqueous solubility, make it a desirable feature in drug design.[1] Specifically, the 3,5-disubstituted morpholine framework offers a versatile three-dimensional scaffold for the development of novel therapeutics, with applications ranging from anticancer to central nervous system (CNS) agents.[3] This guide provides an in-depth exploration of modern synthetic strategies for accessing novel **3,5-dimethylmorpholine** derivatives, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of chemical synthesis and drug development.

Strategic Approaches to the 3,5-Dimethylmorpholine Core

The synthesis of **3,5-dimethylmorpholine** derivatives can be broadly categorized into methods that yield cis or trans isomers with high diastereoselectivity. The choice of strategy is often dictated by the desired stereochemical outcome and the availability of starting materials.

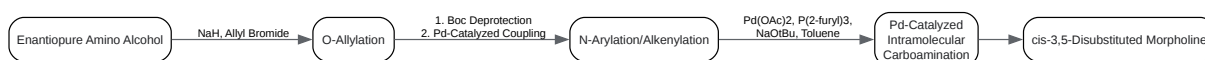
Diastereoselective Synthesis of cis-3,5-Dimethylmorpholine Derivatives via Palladium-Catalyzed Carboamination

A robust and modular approach for the asymmetric synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction.[4] This strategy allows for the construction of the morpholine ring from readily available enantiopure amino alcohols.[4]

Mechanism and Rationale:

The key step in this synthesis is the intramolecular palladium-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide. The reaction proceeds through a sequence of oxidative addition of the palladium catalyst to the aryl/alkenyl bromide, followed by coordination to the alkene and subsequent intramolecular aminopalladation. Reductive elimination then furnishes the desired morpholine product and regenerates the palladium(0) catalyst. The cis stereochemistry is controlled by the geometry of the starting amino alcohol and the concerted nature of the cyclization.

Workflow for Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines:



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Caption: General workflow for the synthesis of cis-3,5-disubstituted morpholines.

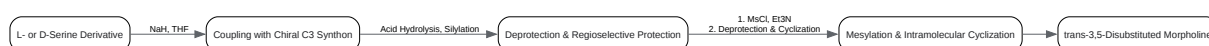
Enantioselective Synthesis of trans-3,5-Dimethylmorpholine Derivatives from Chiral Amino Alcohols

The synthesis of trans-3,5-disubstituted morpholines can be achieved with high enantiomeric and diastereomeric purity starting from optically pure amino acids, such as serine.[5] This method relies on the coupling of two chiral building blocks to construct the morpholine backbone.

Mechanism and Rationale:

This strategy involves the coupling of a protected serine derivative with a chiral C3 synthon, such as 2,3-O-isopropylideneglycerol triflate.[5] Subsequent chemical manipulations, including deprotection and intramolecular cyclization via mesylation of a primary alcohol, lead to the formation of the trans-disubstituted morpholine ring. The stereochemical outcome is predetermined by the chirality of the starting materials.

Workflow for Enantioselective Synthesis of trans-3,5-Bis(hydroxymethyl)morpholines:



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Caption: General workflow for the synthesis of trans-3,5-disubstituted morpholines.

Novel Synthesis of cis-3,5-Disubstituted Morpholines via Electrophile-Induced Ring Closure

A novel and diastereoselective method for preparing cis-3,5-disubstituted morpholines involves an electrophile-induced ring closure of a 2-(allyloxymethyl)aziridine derivative.[6] This approach offers a unique pathway to functionalized morpholines.

Mechanism and Rationale:

The reaction is initiated by the addition of an electrophile, such as bromine, to the double bond of the allyl group. The resulting bromonium ion is then attacked intramolecularly by the aziridine nitrogen, leading to the formation of the six-membered morpholine ring in a concerted fashion that dictates the cis stereochemistry of the two newly formed stereocenters.

Detailed Experimental Protocols

Protocol 1: Synthesis of a cis-3,5-Disubstituted Morpholine via Palladium-Catalyzed Carboamination[4]

This protocol describes the synthesis of a representative cis-3,5-disubstituted morpholine.

Materials:

- (S)-2-(tert-butoxycarbonylamino)propan-1-ol
- Sodium hydride (60% dispersion in mineral oil)
- Allyl bromide
- Trifluoroacetic acid (TFA)
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(2-furyl)phosphine ($\text{P}(\text{2-furyl})_3$)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Anhydrous dichloromethane (DCM)
- Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Procedure:

- O-Allylation: To a solution of (S)-2-(tert-butoxycarbonylamino)propan-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
- Boc Deprotection: Dissolve the O-allylated product (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C. Stir the solution for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain the amine trifluoroacetate salt.

- **N-Arylation:** In a flame-dried Schlenk tube under an inert atmosphere, combine the amine trifluoroacetate salt (1.0 eq), aryl bromide (1.1 eq), a suitable palladium catalyst and ligand (e.g., $\text{Pd}_2(\text{dba})_3$ and BINAP), and a base (e.g., cesium carbonate) in anhydrous toluene. Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the product by flash column chromatography.
- **Intramolecular Carboamination:** In a flame-dried Schlenk tube, charge with $\text{Pd}(\text{OAc})_2$ (0.02 eq), $\text{P}(2\text{-furyl})_3$ (0.08 eq), and NaOtBu (2.0 eq). Evacuate and backfill with an inert gas. Add the N-arylated O-allyl ethanolamine (1.0 eq) and the aryl bromide (2.0 eq) as a solution in anhydrous toluene. Heat the reaction mixture at 100 °C for 12-24 hours. After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the cis-3,5-disubstituted morpholine.

Protocol 2: Synthesis of a trans-3,5-Disubstituted Morpholine from a Serine Derivative[5]

This protocol outlines the synthesis of a representative trans-3,5-bis(hydroxymethyl)morpholine derivative.

Materials:

- L-N-Boc-serine methyl ester
- tert-Butyldiphenylsilyl chloride (TBDPSCI)
- Lithium borohydride (LiBH_4)
- (R)-2,3-O-isopropylideneglycerol triflate
- Sodium hydride (60% dispersion in mineral oil)
- Methanesulfonyl chloride (MsCl)

- Triethylamine (Et₃N)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous dichloromethane (DCM)
- Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

- **Protection and Reduction:** Protect the hydroxyl group of L-N-Boc-serine methyl ester (1.0 eq) with TBDPSCI (1.1 eq) and imidazole (1.2 eq) in anhydrous DMF. After purification, reduce the methyl ester of the resulting compound with LiBH₄ (1.5 eq) in anhydrous THF to yield the corresponding primary alcohol.
- **Coupling:** To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C, add NaH (2.0 eq). After stirring for 30 minutes, add (R)-2,3-O-isopropylideneglycerol triflate (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Purify the coupled product by column chromatography.
- **Deprotection and Regioselective Silylation:** Hydrolyze the isopropylidene group using acidic conditions (e.g., aqueous HCl in THF). Then, regioselectively protect the primary hydroxyl group of the resulting diol with TBDPSCI.
- **Mesylation and Cyclization:** Mesylate the remaining secondary hydroxyl group with MsCl (1.2 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. After completion, deprotect the Boc group with TFA in DCM. Neutralize the resulting amine salt and induce cyclization by heating in a suitable solvent (e.g., methanol) with a base like triethylamine to afford the trans-3,5-disubstituted morpholine.

Data Presentation: Characterization of 3,5-Dimethylmorpholine Derivatives

The following table summarizes representative characterization data for synthesized **3,5-dimethylmorpholine** derivatives.

Compound	Structure	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	MS (ESI+) m/z
cis-3,5-Dimethyl-4-phenylmorpholine	1.15 (d, 6H), 2.50 (t, 2H), 3.70 (m, 2H), 3.90 (dd, 2H), 6.80-7.30 (m, 5H)	18.5, 55.0, 70.2, 116.0, 120.0, 129.0, 150.0	192.1 [M+H] ⁺	
trans-3,5-Bis(benzyloxymethyl)morpholine	2.80 (t, 2H), 3.50-3.70 (m, 6H), 4.50 (s, 4H), 7.20-7.40 (m, 10H)	54.5, 71.0, 73.5, 127.5, 128.0, 128.5, 138.0	328.2 [M+H] ⁺	

Note: NMR data are representative and may vary based on the specific derivative and solvent used.

Applications and Future Perspectives

The synthetic methodologies outlined in this guide provide access to a diverse range of **3,5-dimethylmorpholine** derivatives with significant potential in drug discovery. These compounds have been investigated for a variety of pharmacological activities. For instance, certain derivatives have shown promise as anticancer agents by targeting key cellular pathways.^[3] The chiral nature of the 3,5-disubstituted morpholine scaffold makes it an attractive platform for the development of selective inhibitors for various enzymes and receptors.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic routes, including the use of novel catalytic systems. Furthermore, the exploration of the biological activities of a wider range of **3,5-dimethylmorpholine** derivatives will undoubtedly uncover new therapeutic opportunities.

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